2-(3-Fluorosulfonyloxyphenyl)triazole
Description
2-(3-Fluorosulfonyloxyphenyl)triazole is a triazole derivative characterized by a fluorosulfonyloxy (-OSO₂F) substituent at the 3-position of the phenyl ring attached to the 1,2,4-triazole nucleus. This structural motif combines the electron-withdrawing properties of the fluorosulfonyl group with the aromatic triazole core, which is known for its versatility in medicinal chemistry and agrochemical applications. Triazole derivatives are widely studied for their biological activities, such as antiviral, antimicrobial, and enzyme inhibition, often attributed to their ability to form hydrogen bonds and interact with biological targets .
Properties
IUPAC Name |
2-(3-fluorosulfonyloxyphenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-2-7(6-8)12-10-4-5-11-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQTRKPFOSLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorosulfonyloxyphenyl)triazole typically involves the use of 1-bromoethenesulfonyl fluoride as a synthetic equivalent for acetylenesulfonyl fluoride . This method allows for the preparation of 4-sulfonyl fluoride-substituted 1,2,3-triazoles under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorosulfonyloxyphenyl)triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reactions typically conducted in polar aprotic solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazoles, while oxidation reactions can lead to the formation of sulfonyl derivatives .
Scientific Research Applications
2-(3-Fluorosulfonyloxyphenyl)triazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-Fluorosulfonyloxyphenyl)triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity . The fluorosulfonyloxy group enhances the compound’s ability to form strong interactions with biological targets, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The fluorosulfonyloxy group in 2-(3-Fluorosulfonyloxyphenyl)triazole distinguishes it from other triazole derivatives. Key comparisons include:
Molecular Interactions
- Triazole derivatives (e.g., COX-2 inhibitors) form hydrogen bonds with Tyr355, His90, and Arg513, mimicking SC-558 interactions .
- Fluorine atoms in quinolone–triazole conjugates enhance hydrophobic interactions and metabolic stability .
- Comparison : The fluorosulfonyloxy group’s strong electronegativity could strengthen hydrogen bonding or dipole interactions in target binding pockets, though steric effects may offset gains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
